molecular formula C19H23FN4O2 B12229164 3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12229164
M. Wt: 358.4 g/mol
InChI Key: DNXOLUUPEBCPTD-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidine ring bearing a fluoropyridine moiety. The intricate arrangement of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazine under palladium catalysis . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-6-{[1-(3-fluoropyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoropyridine moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C19H23FN4O2

Molecular Weight

358.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C19H23FN4O2/c1-19(2,3)16-4-5-17(23-22-16)26-12-13-7-9-24(11-13)18(25)14-6-8-21-10-15(14)20/h4-6,8,10,13H,7,9,11-12H2,1-3H3

InChI Key

DNXOLUUPEBCPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=C(C=NC=C3)F

Origin of Product

United States

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